molecular formula C21H42O2 B1622913 Nonyl laurate CAS No. 42231-74-3

Nonyl laurate

Cat. No.: B1622913
CAS No.: 42231-74-3
M. Wt: 326.6 g/mol
InChI Key: LZFVXMOMDUCLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonyl laurate (C21H40O2), an ester formed by the condensation of nonanol (C9H19OH) and lauric acid (C12H24O2), is characterized by its long alkyl chains and ester functional group. Its hydrophobicity and stability derive from the C12 laurate moiety, which is shared with compounds like sodium lauryl sulfate and glyceryl laurate .

Properties

CAS No.

42231-74-3

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

nonyl dodecanoate

InChI

InChI=1S/C21H42O2/c1-3-5-7-9-11-12-13-15-17-19-21(22)23-20-18-16-14-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

LZFVXMOMDUCLJV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCC

Other CAS No.

42231-74-3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Table 1 summarizes key molecular and functional properties of nonyl laurate and related compounds.

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C21H40O2 328.5 Ester Surfactant, emollient, cosmetic formulations
Nonyl acetate C11H22O2 186.29 Ester Fragrance, flavoring agent, volatile component in GC-MS analysis
Glyceryl laurate C15H30O4 274.39 Monoester, glycerol derivative Biobased surfactant, antimicrobial agent in microfouling control
Sodium lauryl sulfate C12H25NaO4S 288.38 Sulfate, anionic surfactant Detergent, emulsifier in pharmaceuticals and personal care products
2-Hydroxyethyl laurate C14H28O3 244.37 Ester, PEG derivative Solubilizer, emulsifier in polymer and cosmetic formulations
Key Observations:
  • Chain Length and Hydrophobicity: this compound’s long alkyl chain (C21) enhances its lipid solubility compared to shorter-chain esters like nonyl acetate (C11), making it more suitable for lipid-based formulations.
  • Functional Group Impact: Sodium lauryl sulfate’s anionic sulfate group provides high water solubility and foaming capacity, unlike this compound’s non-ionic ester group, which offers milder surfactant properties .
Surfactant Efficiency
  • This compound: Likely acts as a co-emulsifier in cosmetics, leveraging its non-ionic nature to stabilize oil-water interfaces.
  • Sodium lauryl sulfate : Superior foaming and cleansing properties but may cause skin irritation, limiting its use in sensitive formulations .
  • Glyceryl laurate : Demonstrated efficacy in controlling microfouling in humid environments, attributed to its biodegradability and biocompatibility .
Thermal and Chemical Stability
  • This compound’s ester bond is less prone to hydrolysis under acidic conditions compared to sulfate esters (e.g., sodium lauryl sulfate), enhancing its stability in formulations requiring long shelf lives .
  • PEG-derived esters like 2-hydroxyethyl laurate exhibit tunable solubility based on ethylene oxide chain length, offering versatility in drug delivery systems .

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